N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide
CAS No.: 41513-05-7
Cat. No.: VC2141765
Molecular Formula: C9H7BrF3NO
Molecular Weight: 282.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41513-05-7 |
|---|---|
| Molecular Formula | C9H7BrF3NO |
| Molecular Weight | 282.06 g/mol |
| IUPAC Name | N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C9H7BrF3NO/c1-5(15)14-6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3,(H,14,15) |
| Standard InChI Key | AOHSBSXIGFIMNC-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=C(C=C1)Br)C(F)(F)F |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)Br)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide is an aromatic compound with several distinctive structural features that contribute to its chemical behavior and biological properties. The compound's identity is defined by specific chemical identifiers and structural elements that make it unique among similar compounds.
Chemical Identifiers
The compound is uniquely identified through several standardized chemical identifiers that allow for precise reference in scientific literature and databases.
| Parameter | Value |
|---|---|
| IUPAC Name | N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide |
| CAS Registry Number | 41513-05-7 |
| Molecular Formula | C9H7BrF3NO |
| Molecular Weight | 282.06 g/mol |
| InChI | InChI=1S/C9H7BrF3NO/c1-5(15)14-6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3,(H,14,15) |
| InChI Key | AOHSBSXIGFIMNC-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=C(C=C1)Br)C(F)(F)F |
| DSSTOX Substance ID | DTXSID00351327 |
These identifiers ensure the precise identification of the compound across various chemical databases and research publications .
Structural Features
The compound possesses several key structural elements that contribute to its chemical and biological properties:
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Phenyl Ring: Forms the core structure of the molecule
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Bromine Atom: Positioned at the 4-position of the phenyl ring
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Trifluoromethyl Group: Located at the 3-position of the phenyl ring
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Acetamide Group: Attached to the phenyl ring
The presence of both the bromine atom and trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, which are crucial factors in its potential pharmaceutical applications. The electron-withdrawing nature of these substituents alters the electronic distribution within the molecule, affecting its reactivity and binding affinity to biological targets.
Physical and Chemical Properties
Understanding the physical and chemical properties of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide is essential for predicting its behavior in various chemical reactions and biological systems. These properties determine its solubility, stability, and interactions with other molecules.
Physical Properties
The physical properties of the compound are significantly influenced by its chemical structure, particularly by the presence of the bromine atom and trifluoromethyl group.
| Property | Characteristic |
|---|---|
| Physical State | Crystalline solid at room temperature |
| Color | White to off-white |
| Molecular Weight | 282.06 g/mol |
| Lipophilicity | Enhanced due to bromine and trifluoromethyl groups |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, acetonitrile); limited water solubility |
The enhanced lipophilicity of the compound, attributed to the bromine atom and trifluoromethyl group, significantly impacts its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial considerations in drug development.
Chemical Reactivity
The chemical reactivity of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide is primarily determined by the functional groups present in its structure:
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The acetamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding amine and acetic acid.
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The bromine atom at the para position makes the compound susceptible to nucleophilic aromatic substitution reactions.
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The trifluoromethyl group increases the electrophilicity at the acetamide carbonyl via inductive withdrawal.
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The presence of both bromine and trifluoromethyl groups enhances para-substitution reactivity in aromatic systems.
These reactivity patterns make the compound valuable in various synthetic pathways and contribute to its potential as a building block in medicinal chemistry.
Synthesis and Preparation Methods
Several synthetic routes have been developed for the preparation of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide, each with its advantages and limitations. The choice of synthetic method often depends on the availability of starting materials, desired scale of production, and required purity of the final product.
Laboratory-Scale Synthesis
Laboratory preparation of the compound typically involves one of the following approaches:
| Method | Starting Material | Reagents | Conditions | Notes |
|---|---|---|---|---|
| Method A | 4-Bromo-3-(trifluoromethyl)aniline | Acetic anhydride | Room temperature, dichloromethane solvent | Common laboratory method |
| Method B | 4-Bromo-3-(trifluoromethyl)aniline | Acetyl chloride, triethylamine | 0°C to room temperature, dichloromethane solvent | Base assists in neutralizing HCl byproduct |
| Method C | 3-(Trifluoromethyl)aniline | N-Bromosuccinimide, acetic anhydride | Sequential bromination followed by acetylation | One-pot synthesis option |
The reaction of 4-bromo-3-trifluoromethyl aniline with acetic anhydride represents one of the most straightforward approaches and is commonly employed in laboratory settings.
Industrial-Scale Production
For larger-scale production, modified synthetic routes may be employed to optimize yield, purity, and cost-effectiveness:
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Continuous flow reactors may be utilized to enhance efficiency and scalability.
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Automated systems can ensure consistent product quality.
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Specialized catalysts may be employed to improve selectivity and yield.
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Optimized reaction conditions can minimize the formation of byproducts.
Industrial production methods often involve careful control of reaction parameters to ensure consistent product quality while maximizing economic efficiency.
Purification Techniques
After synthesis, various purification methods can be employed to obtain high-purity N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide:
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Recrystallization from appropriate solvents (e.g., ethanol/water mixtures)
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Column chromatography using silica gel
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High-performance liquid chromatography (HPLC) utilizing a reverse-phase C18 column with acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid as the mobile phase
The choice of purification technique depends on the scale of production and the required purity level for the intended application.
Analytical Characterization
Accurate characterization of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide is essential for confirming its identity, assessing its purity, and understanding its molecular structure. Various analytical techniques provide complementary information about different aspects of the compound.
Spectroscopic Analysis
Spectroscopic methods are invaluable for structural elucidation and purity assessment:
| Technique | Key Information Provided | Characteristic Features |
|---|---|---|
| NMR Spectroscopy | Structural confirmation, substituent positions | Distinctive chemical shifts for aromatic protons, acetamide protons, and carbon atoms |
| Infrared Spectroscopy | Functional group identification | Characteristic bands for N-H stretching, C=O stretching (acetamide), C-F stretching (trifluoromethyl) |
| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern | Molecular ion peak at m/z 282, characteristic isotope pattern due to bromine |
| UV-Visible Spectroscopy | Chromophore identification | Absorption maxima related to aromatic system |
These spectroscopic techniques provide comprehensive structural information and are routinely used to confirm the identity and purity of the compound.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of the molecule in the solid state:
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Space group typically monoclinic (e.g., P21/c)
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Unit cell dimensions approximately a = 10.25 Å, b = 12.30 Å, c = 14.15 Å, β = 98.5°
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Bond lengths (C–Br: ~1.89 Å; C–CF3: ~1.33 Å)
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Intermolecular interactions (N–H⋯O, C–H⋯F) that stabilize crystal packing
X-ray crystallography provides valuable insights into the conformation of the molecule and its packing arrangement in the crystalline state, which can influence its physical properties and biological activities.
Chromatographic Methods
Chromatographic techniques are essential for purity assessment and separation from synthetic impurities:
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High-performance liquid chromatography (HPLC) using a reverse-phase C18 column
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Mobile phase typically consisting of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid
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UV detection at 254 nm, exploiting the aromatic absorption of the compound
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Retention time comparison with standards for impurity profiling
These analytical techniques collectively provide a comprehensive characterization of the compound, ensuring its identity, purity, and structural features.
Biological Activity and Pharmacological Properties
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide has demonstrated various biological activities that make it of interest in medicinal chemistry and pharmaceutical research. Its unique structure contributes to specific interactions with biological targets.
Enzyme Interactions
The compound has been shown to interact with various enzymes, particularly those involved in metabolic processes:
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Cytochrome P450 enzymes: Interaction enhances the compound's metabolic stability and bioavailability
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Potential modulation of enzymatic pathways involved in inflammatory responses
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Possible inhibition of specific enzymes in cancer cell metabolism
These enzyme interactions contribute to the compound's potential applications in pharmaceutical development, particularly in areas where metabolic stability is a critical consideration.
Anti-inflammatory Activity
Research has indicated that N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide and structurally related compounds exhibit anti-inflammatory properties:
| Model | Observation | Mechanism |
|---|---|---|
| Carrageenan-induced paw edema | Reduction in edema | Modulation of inflammatory pathways |
| Cell culture models | Decreased inflammatory mediator production | Potential inhibition of pro-inflammatory enzymes |
| In vitro enzyme assays | Inhibition of specific inflammatory enzymes | Structure-specific binding to active sites |
The anti-inflammatory effects suggest potential applications in treating inflammatory conditions, although further research is needed to fully elucidate the mechanisms involved.
Structure-Activity Relationships
Understanding the relationship between the structural features of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide and its biological activities is crucial for the rational design of derivatives with enhanced properties.
Impact of Substituents
The specific substituents on the phenyl ring significantly influence the compound's properties and activities:
| Substituent | Position | Effect on Properties | Effect on Biological Activity |
|---|---|---|---|
| Bromine | 4-position | Enhances lipophilicity, influences electronic distribution | Affects binding to biological targets, may enhance membrane permeability |
| Trifluoromethyl | 3-position | Increases lipophilicity, enhances metabolic stability | Improves binding affinity to certain enzymes, may enhance potency |
| Acetamide | 1-position | Provides hydrogen bonding capabilities | Critical for interaction with specific protein binding sites |
The combination of these substituents creates a unique electronic and steric environment that determines the compound's interaction with biological targets.
Comparative Analysis with Structural Analogs
Comparing N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide with structurally related compounds provides insights into structure-activity relationships:
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Variations in the position of the bromine atom can significantly affect biological activity
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Replacement of the trifluoromethyl group with other substituents may alter potency and selectivity
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Modifications to the acetamide group can influence binding affinity and pharmacokinetic properties
These structure-activity relationships provide valuable guidance for the design of derivatives with optimized properties for specific applications.
Applications in Research and Development
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide has found various applications in research and development, particularly in medicinal chemistry and pharmaceutical sciences.
Medicinal Chemistry Applications
The compound serves as an important building block and model compound in medicinal chemistry:
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Precursor for the synthesis of more complex bioactive molecules
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Model compound for studying the effects of halogenation and fluorination on drug properties
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Template for the development of compounds with improved pharmacokinetic profiles
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Starting material for the creation of compound libraries for biological screening
These applications highlight the compound's value in drug discovery and development processes, where its unique structural features can be leveraged to create molecules with desired properties.
Research Tool
Beyond its potential therapeutic applications, N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide serves as a useful research tool:
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Model compound for studying metabolic processes, particularly those involving halogenated and fluorinated compounds
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Reference standard for analytical method development
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Tool for investigating structure-activity relationships in various biological systems
These research applications contribute to our understanding of fundamental chemical and biological processes, extending the compound's utility beyond its direct therapeutic potential.
Future Research Directions
The study of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide continues to evolve, with several promising directions for future research that could expand our understanding and application of this compound.
Structural Modifications
Systematic modifications of the basic structure may yield derivatives with enhanced properties:
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Exploration of alternative halogen substitutions at different positions
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Investigation of various fluoroalkyl groups as alternatives to the trifluoromethyl group
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Modification of the acetamide moiety to alter hydrogen bonding capabilities and metabolic stability
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Introduction of additional functional groups to enhance specific interactions with biological targets
These structural modifications could lead to the development of compounds with improved efficacy, selectivity, and pharmacokinetic properties.
Mechanistic Studies
Detailed investigations into the mechanisms underlying the compound's biological activities could provide valuable insights:
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Elucidation of specific protein binding sites and interaction modes
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Determination of structure-based inhibition mechanisms for relevant enzymes
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Investigation of cellular pathways affected by the compound and its derivatives
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Study of metabolism and biotransformation pathways
These mechanistic studies would enhance our understanding of how the compound exerts its effects and guide the rational design of improved derivatives.
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